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Compound of Interest

Compound Name: SRTCX1002

Cat. No.: B611000 Get Quote

A direct head-to-head in vivo comparison between SRTCX1002 and SRT1720 cannot be

provided at this time due to the absence of publicly available preclinical data for SRTCX1002.

Extensive searches for in vivo studies, efficacy data, and pharmacokinetic profiles of a

compound specifically designated as SRTCX1002 have not yielded any results. Information

regarding the development and in vivo testing of compounds from the "SRTCX" series by the

now-defunct Sirtris Pharmaceuticals is scarce in the public domain.

While a comprehensive comparison is not feasible, this guide will provide a detailed overview

of the extensive in vivo data available for SRT1720, a well-characterized selective SIRT1

activator. This information is intended to serve as a valuable resource for researchers,

scientists, and drug development professionals interested in the therapeutic potential of SIRT1

activation.

SRT1720: A Profile of a Selective SIRT1 Activator
SRT1720 is a synthetic, small-molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent

deacetylase that plays a crucial role in regulating a wide array of cellular processes, including

metabolism, inflammation, and aging. Numerous in vivo studies have demonstrated the

potential of SRT1720 in various disease models.

Mechanism of Action
SRT1720 allosterically activates SIRT1, enhancing its deacetylase activity towards a variety of

protein substrates. This activation mimics some of the molecular effects of caloric restriction, a
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known longevity-promoting intervention. Key signaling pathways influenced by SRT1720-

mediated SIRT1 activation include:

Metabolic Pathways: Activation of PGC-1α, a master regulator of mitochondrial biogenesis

and function, leading to improved glucose homeostasis and insulin sensitivity.

Inflammatory Pathways: Inhibition of the pro-inflammatory transcription factor NF-κB by

deacetylation, resulting in reduced expression of inflammatory cytokines.

Below is a diagram illustrating the proposed signaling pathway of SRT1720.
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Caption: Proposed signaling pathway of SRT1720 via SIRT1 activation.

In Vivo Efficacy of SRT1720: A Summary of
Preclinical Data
The following tables summarize the quantitative outcomes from key in vivo studies of SRT1720

across different disease models.

Table 1: SRT1720 in Metabolic Disease Models
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Animal Model Dosing Regimen
Key Efficacy
Endpoints

Outcome

Diet-induced obese

mice

30 or 100 mg/kg/day

(oral gavage) for 18

days

Glucose homeostasis,

Insulin sensitivity

Improved glucose

homeostasis and

insulin sensitivity.

Zucker fa/fa rats Not specified

Whole-body glucose

homeostasis, Insulin

sensitivity

Improved whole-body

glucose homeostasis

and insulin sensitivity

in adipose tissue,

skeletal muscle, and

liver.

High-fat diet-fed mice 22.4 mg/kg/day in diet

Insulin sensitivity,

Glucose tolerance,

Mitochondrial number

Improved insulin

sensitivity, enhanced

glucose tolerance,

and increased

mitochondrial

biogenesis.

Table 2: SRT1720 in Aging and Longevity Studies
Animal Model Dosing Regimen

Key Efficacy
Endpoints

Outcome

Mice on a high-fat diet Not specified Lifespan, Healthspan

Extended both mean

and maximum

lifespan; improved

healthspan.[1][2]

Mice on a standard

diet
100 mg/kg/day in diet Lifespan, Healthspan

Extended lifespan and

improved health.[3]

Old mice (29-32

months)

100 mg/kg for 4

weeks
Endothelial function

Reversed age-related

vascular endothelial

dysfunction.

Table 3: SRT1720 in Inflammatory Disease Models
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Animal Model Dosing Regimen
Key Efficacy
Endpoints

Outcome

Mice with endotoxin-

induced fulminant

hepatitis

Not specified

Survival rate,

Inflammatory

cytokines (TNF-α, IL-

6)

Significantly improved

survival and reduced

levels of pro-

inflammatory

cytokines.[4]

Old mice (29-32

months)

100 mg/kg for 4

weeks

Vascular inflammation

(NF-κB activity, TNF-

α)

Normalized age-

associated arterial

NF-κB activation and

reduced TNF-α.

Experimental Protocols: Key In Vivo Methodologies
for SRT1720
Detailed experimental protocols are crucial for the interpretation and replication of in vivo

studies. Below are representative methodologies for key experiments conducted with

SRT1720.

Animal Models and Dosing
Diet-Induced Obesity Mouse Model: Male C57BL/6J mice are typically fed a high-fat diet

(e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce obesity and

insulin resistance. SRT1720 is then administered via oral gavage or formulated in the diet at

doses ranging from 30 to 100 mg/kg/day.[5]

Aging Studies: Aged mice (e.g., 24-32 months old) are often used to investigate the effects of

SRT1720 on age-related physiological decline. The compound is typically administered in

the diet for several weeks or months.

Efficacy Endpoints and Assays
Glucose and Insulin Tolerance Tests (GTT and ITT): To assess glucose metabolism, mice are

fasted overnight, and a baseline blood glucose level is measured. Glucose (for GTT) or
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insulin (for ITT) is then administered intraperitoneally, and blood glucose levels are

monitored at various time points.

Measurement of Inflammatory Markers: Serum or tissue levels of pro-inflammatory cytokines

such as TNF-α and IL-6 are quantified using enzyme-linked immunosorbent assays (ELISA).

NF-κB activation in tissues can be assessed by methods like electrophoretic mobility shift

assay (EMSA) or by measuring the phosphorylation status of its subunits via Western

blotting.[4]

Lifespan and Healthspan Analysis: For longevity studies, survival curves are generated and

analyzed using statistical methods like the Kaplan-Meier estimator. Healthspan is assessed

by monitoring various physiological parameters, including body weight, metabolic health,

physical activity, and the incidence of age-related pathologies.[1][3]

Below is a diagram illustrating a general experimental workflow for in vivo studies with

SRT1720.
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Caption: General experimental workflow for in vivo SRT1720 studies.
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Conclusion
SRT1720 has demonstrated a robust and reproducible range of beneficial effects in various

preclinical in vivo models, primarily through its activation of SIRT1. The available data strongly

support its potential as a therapeutic agent for metabolic, inflammatory, and age-related

diseases.

Unfortunately, the lack of publicly available in vivo data for SRTCX1002 prevents a direct

comparison. Future research and data disclosure would be necessary to evaluate the relative

efficacy, safety, and pharmacokinetic profiles of these two SIRT1 activators. Researchers are

encouraged to consult the primary literature for more detailed information on the experimental

conditions and outcomes of the studies cited in this guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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